molecular formula C11H14ClN3S B1141403 7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride CAS No. 850734-85-9

7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride

Cat. No.: B1141403
CAS No.: 850734-85-9
M. Wt: 255.77 g/mol
InChI Key: LMFIHEMWGLYVFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride involves several steps. One common method includes the reaction of thieno[2,3-c]pyridine with piperazine under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 7-Piperazin-1-yl-thieno[2,3-c]pyridine hydrochloride lies in its specific piperazine and thieno[2,3-c]pyridine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFIHEMWGLYVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901005442
Record name 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850734-85-9, 850734-84-8
Record name Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850734-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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